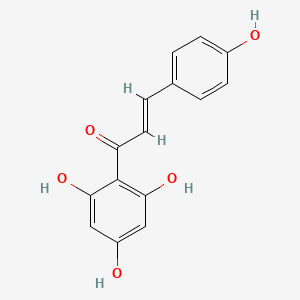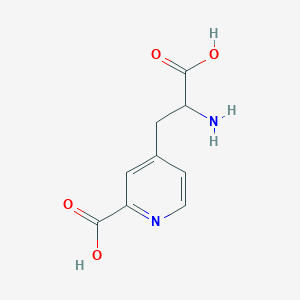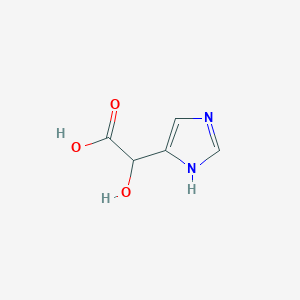
AZD9291-345
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZD9291-345 is a compound which has a molecule weight 345, and structurally related to AZD9291.
科学的研究の応用
EGFR Mutation Selectivity and Resistance Mechanisms
AZD9291, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is known for its potency against EGFR-mutant non-small cell lung cancer (NSCLC). It is particularly effective against patients with EGFR T790M mutations, a common resistance mutation against first-generation EGFR inhibitors. However, acquired resistance to AZD9291 is a significant issue. Studies have identified mechanisms of acquired resistance to AZD9291, including mutations at the EGFR C797 codon and amplification of bypass pathways like HER2 or MET. Interestingly, in some cases, T790M-positive and wild-type T790M clones coexist, leading to resistance development through different pathways (Planchard et al., 2015). Further, the study of acquired resistance mechanisms in patients treated with AZD9291 revealed diverse mechanisms including the loss of EGFRT790M-mutant clones, alternative pathway activation, histologic transformation, and EGFR ligand–dependent activation (Kim et al., 2015).
Brain Metastases Treatment
AZD9291 has been researched for its potential efficacy against EGFR-mutant non-small cell lung cancer (NSCLC) brain metastases (BM). Preclinical studies and phase I trials indicated significant brain exposure of AZD9291 and its active circulating metabolite, showing promising results in EGFR-mutant tumor models. These studies provide evidence for the potential benefit of AZD9291 in patients with EGFR-mutant NSCLC and BM, warranting further investigation (Kim et al., 2014).
Effect on Sensitizing and Resistance Mutants
AZD9291 is a structurally distinct third-generation EGFR inhibitor that targets both sensitizing and resistant T790M mutants while sparing wild-type EGFR. Preclinical models demonstrated the drug's ability to inhibit signaling pathways and cellular growth in mutant cell lines, leading to significant tumor regression in various EGFR-mutant tumor models. Clinical evidence also supports the promising responses of AZD9291 in phase I trials (Cross et al., 2014).
Synthesis Optimization
Research has also focused on optimizing the synthesis of AZD9291. Self-optimizing flow reactors combined with online analysis and evolutionary feedback algorithms have been used for the final bond-forming step in AZD9291 synthesis. This approach resulted in a four-parameter optimization of a telescoped amide coupling followed by an elimination reaction, significantly enhancing the efficiency and yield of the synthesis process (Holmes et al., 2016).
Radiation Sensitization in Certain Cell Lines
AZD9291 has been explored for its potential to sensitize certain cell lines to radiation. Studies indicate that the presence of AZD9291 significantly increases the cell-killing effects of radiation in specific NSCLC cells with a secondary EGFR mutation (T790M), by delaying DNA damage repair post-irradiation and inducing apoptosis. This suggests a potential therapeutic effect of AZD9291 as a radiation sensitizer in lung cancer cells with acquired EGFR T790M mutation, laying a foundation for further clinical trials (Wu et al., 2018).
特性
分子式 |
C20H19N5O |
|---|---|
分子量 |
345.39776 |
SMILES |
NC1=CC(NC2=NC(C3=CN(C4=C3C=CC=C4)C)=CC=N2)=C(C=C1)OC |
外観 |
white solid powder |
同義語 |
AZD9291345; AZD-9291345; AZD 9291345; 6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)
